2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one
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Overview
Description
2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the tetrahydrobenzo thieno pyrimidine family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one typically involves multi-step reactions. One common method includes the cyclization of appropriate thiophene derivatives with suitable amines under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Industry: It may be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) by binding to its active site . This inhibition disrupts the signaling pathways involved in cell proliferation, making it a potential antitumor agent.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene: Known for its anti-inflammatory properties.
5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: Exhibits moderate antitumor activity.
Uniqueness
2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one stands out due to its specific structural features and its potent activity against certain cancer cell lines. Its ability to inhibit EGFR makes it a promising candidate for further drug development.
Properties
Molecular Formula |
C11H13N3OS |
---|---|
Molecular Weight |
235.31 g/mol |
IUPAC Name |
2-amino-8-methyl-6,7,8,9-tetrahydro-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H13N3OS/c1-5-2-3-7-6(4-5)8-9(16-7)10(15)14-11(12)13-8/h5H,2-4H2,1H3,(H3,12,13,14,15) |
InChI Key |
XORWRNQZYBMARG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(S2)C(=O)NC(=N3)N |
Origin of Product |
United States |
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